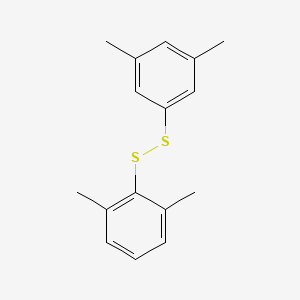
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative where two phenyl rings are substituted with methyl groups at the 2,6 and 3,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,6-dimethylthiophenol with 3,5-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 2,6-dimethylthiophenol, 3,5-dimethylthiophenol.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in redox reactions and can influence the structure and function of proteins and other biomolecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through redox mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Disulfide, bis(3,5-dimethylphenyl)
- Disulfide, bis(2,6-dimethylphenyl)
- Disulfide, bis(4-methylphenyl)
Uniqueness
Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other disulfide compounds with different substitution patterns.
Propiedades
Número CAS |
65104-34-9 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
Clave InChI |
MMXSWXFYBANZPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)SSC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


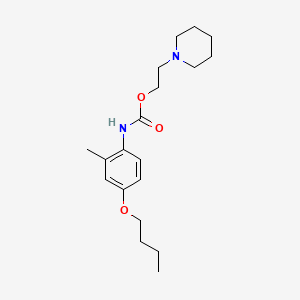
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

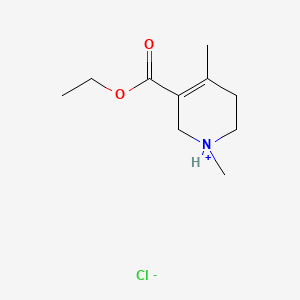
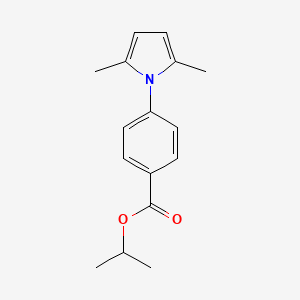
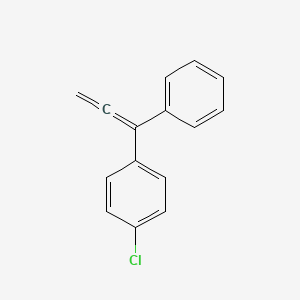

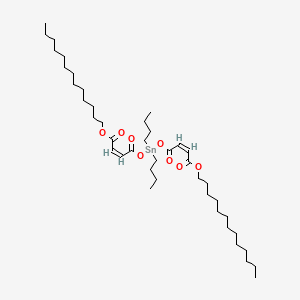
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
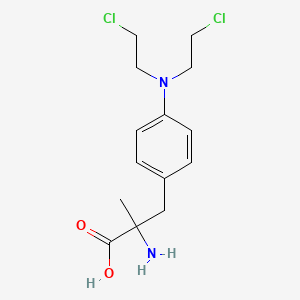
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
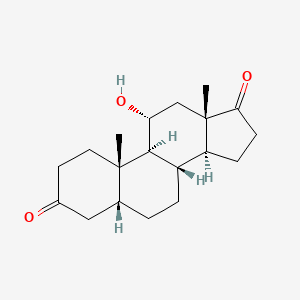

![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
